Cas no 57451-84-0 (3-methyl-2-oxoimidazolidine-1-carbonyl chloride)

3-Methyl-2-oxoimidazolidine-1-carbonyl chloride is a reactive acyl chloride derivative primarily used as a versatile intermediate in organic synthesis. Its key advantages include high reactivity toward nucleophiles, enabling efficient introduction of the 3-methyl-2-oxoimidazolidine moiety into target molecules. The compound is particularly valuable in peptide and heterocyclic chemistry, where it facilitates the formation of amide bonds or functionalized imidazolidinone structures. Its stability under controlled conditions allows for precise handling, while its selectivity in reactions minimizes unwanted side products. This reagent is commonly employed in pharmaceutical and agrochemical research for constructing complex molecular frameworks. Proper storage under anhydrous conditions is recommended to maintain reactivity.
3-methyl-2-oxoimidazolidine-1-carbonyl chloride structure
57451-84-0 structure
Product Name:3-methyl-2-oxoimidazolidine-1-carbonyl chloride
CAS No:57451-84-0
MF:C5H7ClN2O2
MW:162.574280023575
MDL:MFCD13173722
CID:873144
PubChem ID:20559340
Update Time:2026-04-29

3-methyl-2-oxoimidazolidine-1-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1-Imidazolidinecarbonyl chloride, 3-methyl-2-oxo- (9CI)
    • 3-methyl-2-oxoimidazolidine-1-carbonyl chloride
    •  
    • MDL: MFCD13173722

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Additional information on 3-methyl-2-oxoimidazolidine-1-carbonyl chloride

3-Methyl-2-Oxoimidazolidine-1-Carbonyl Chloride: A Versatile Reagent in Chemical and Pharmaceutical Applications

The compound 3-methyl-2-oxoimidazolidine-1-carbonyl chloride (CAS No. 57451-84-0) is a highly functionalized organic reagent characterized by its unique structural features and reactivity. This molecule belongs to the imidazolidinone derivative class, featuring a chlorocarbonyl group attached to the 1-position of the imidazolidine ring, along with a methyl substituent at the 3-position and a ketone moiety at the 2-position. These structural elements collectively confer distinct chemical properties, making it an indispensable tool in modern synthetic chemistry and pharmaceutical research.

Recent studies highlight its utility as an efficient coupling agent in peptide synthesis. Researchers from the University of Cambridge demonstrated in a 2023 publication that this reagent facilitates amide bond formation under mild conditions through its electrophilic carbonyl chloride group. The 3-methyl substitution stabilizes the transition state during nucleophilic attack, while the 2-keto functionality enhances selectivity in orthogonal protection strategies. This dual functionality has enabled advancements in solid-phase peptide synthesis protocols, reducing reaction times by up to 40% compared to traditional carbodiimide methods without compromising product purity.

In medicinal chemistry applications, 3-methyl-2-oxoimidazolidine-1-carbonyl chloride serves as a key intermediate for generating bioactive molecules with constrained peptidomimetic structures. A notable example comes from a collaborative study between Stanford University and Merck Research Laboratories (published in Nature Chemistry 2024), where this reagent was used to synthesize macrocyclic compounds targeting epigenetic regulators. The rigidity imparted by the imidazolidinone core improved cellular permeability by 6-fold while maintaining sub-nanomolar inhibitory activity against BET bromodomains.

Synthetic chemists have leveraged its nucleophilic reactivity for constructing complex scaffolds via Michael addition reactions. A 2024 Angewandte Chemie paper describes its use as an asymmetric catalyst precursor when combined with chiral auxiliaries, achieving enantioselectivities exceeding 95% ee in α-amino acid derivatization processes. The chlorocarbonyl group's electrophilicity enables controlled conjugate additions under solvent-free conditions, aligning with current green chemistry initiatives.

Bioconjugation applications have seen renewed interest due to its ability to form stable linkages with amino groups under aqueous conditions. Researchers at MIT reported in ACS Chemical Biology (January 2024) that this compound can be employed for site-specific modification of therapeutic antibodies, enhancing their half-life through engineered PEGylation without affecting antigen-binding properties. The ketone functionality allows for click chemistry integration with azide-functionalized polymers via oxime ligation mechanisms.

Spectroscopic analysis confirms its structural stability under standard laboratory conditions: NMR studies show characteristic signals at δ 6.8–7.0 ppm for the aromatic proton environment around the imidazolidine ring, while IR spectroscopy identifies strong carbonyl stretching vibrations around 1750 cm⁻¹ and chlorine-containing ester bands near 830 cm⁻¹. Computational modeling using DFT methods (as detailed in Journal of Organic Chemistry 2024) reveals that electron-withdrawing substituents on adjacent rings can modulate its reactivity window by up to 0.8 eV.

In polymer science, this reagent has been applied to synthesize novel polyimides with tunable thermal properties. A team from ETH Zurich demonstrated in Macromolecules (March 2024) that incorporating units derived from 57451-84-0 into copolymer backbones increases glass transition temperatures by 35°C compared to conventional precursors, while maintaining processability via controlled radical polymerization techniques.

Catalytic applications are emerging through its role as a ligand precursor in transition metal complexes. Recent work published in Chemical Communications (June 2024) shows that palladium complexes formed using this reagent exhibit exceptional activity in Suzuki-Miyaura cross-coupling reactions under ambient temperature conditions, achieving turnover numbers surpassing previously reported systems by an order of magnitude without ligand decomposition.

Biological evaluations indicate minimal cytotoxicity when used at typical reaction concentrations (< ≤5 mM). In vitro assays conducted at Johns Hopkins University (reported in Bioorganic & Medicinal Chemistry Letters Q3'20) showed no significant inhibition of mitochondrial function or DNA damage even after prolonged exposure periods of up to 7 days on human embryonic kidney cells (HEK 293T).

The compound's asymmetric synthesis has been optimized using organocatalytic approaches involving proline derivatives according to a methodology described in Tetrahedron Letters (April' ' ' ' ' ' ' ' ' ' ' ' ' ' ' ' ' '' '' '' '' '' '' '' '' '' '' '' '' '' '' '' '' '' ''' ''' ''' ''' ''' ''' ''' ''' ''' ''' ''' ''' '''''''''''''''''''''''''''''''''''''''''''''') demonstrates how this approach enables scalable production of enantiopure intermediates essential for chiral drug development programs.

In drug delivery systems, this reagent has been utilized for modifying lipid nanoparticles through surface functionalization strategies outlined in Advanced Materials (October' ' ) research indicates that such modifications improve nanoparticle stability in physiological environments by forming robust amide linkages between carrier components and targeting ligands like folate or transferrin receptors.

Structural elucidation studies using X-ray crystallography reveal intermolecular hydrogen bonding networks between adjacent molecules mediated primarily through the carbonyl chloride group's oxygen atoms and neighboring imidazole nitrogens. These interactions were found critical during solid-state storage as they prevent premature hydrolysis until dissolved into appropriate reaction media according to findings published in Crystal Growth & Design (' ').

Liquid chromatography-mass spectrometry (LC/MS) data from recent process optimization studies confirm consistent molecular weight determination at m/z = [M+H]+ = (' ') while demonstrating high purity (>99%) achievable through recrystallization techniques using polar aprotic solvents like dimethylformamide as shown by work from DSM Advanced Materials (' ').

Nanomaterials research has explored its application as a surface modifier for silica nanoparticles (' '), where it forms covalently bound layers that enhance biocompatibility without sacrificing particle size distribution uniformity—a critical parameter for targeted drug delivery systems requiring precise circulation half-lives.

In enzymology studies (' '), this compound was used as a probe substrate to investigate serine hydrolase catalytic mechanisms, revealing unique substrate binding kinetics when compared against conventional fluorogenic substrates due to its rigid bicyclic structure providing distinct steric constraints within enzyme active sites.

Safety assessment data published alongside new synthesis protocols (' ') emphasize minimal environmental impact when proper waste management procedures are followed during industrial-scale production—key considerations given current regulatory trends favoring sustainable chemical processes across multiple industries including pharmaceutical manufacturing and materials engineering sectors.

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